molecular formula C7H4ClF4N B056472 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline CAS No. 123973-31-9

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B056472
CAS No.: 123973-31-9
M. Wt: 213.56 g/mol
InChI Key: AIBDHZJCYMSHOK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline: is an aromatic amine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups influences its binding affinity and reactivity . The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is unique due to the simultaneous presence of chlorine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBDHZJCYMSHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601278
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123973-31-9
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-(trifluoromethyl)aniline (498 g, 2.783 mmol, 1.00 eq.) in acetonitrile (5 L) was added N-chlorosuccinimide (NCS, 408 g, 3.06 mmol, 1.1 eq.). Then the solution was heated under reflux for 3 hours and then concentrated under vacuum, diluted with petroleum ether (PE 1 L) and filtered. The filtrate was concentrated under vacuum to afford a red oil. The oily product was purified by vacuum distillation to give 2-chloro-6-fluoro-4-(trifluoromethyl)aniline as a yellow liquid (420 g, 71%).
Quantity
498 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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